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The MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1) gene, also

known as ENL (Eleven-Nineteen Leukemia), encodes a critical component of the transcriptional

machinery. At the heart of its function lies the highly conserved YEATS (Yaf9, ENL, AF9, Taf14,

and Sas5) domain, an epigenetic reader module that recognizes and binds to acylated histone

tails. This recognition is a pivotal event in the regulation of gene expression, and its

dysregulation is a key driver in various cancers, including acute myeloid leukemia (AML) and

Wilms' tumor. This guide provides a comprehensive overview of the MLLT1 YEATS domain, its

structure, function, and role in disease, with a focus on quantitative data and experimental

methodologies.

Structure and Function of the MLLT1 YEATS Domain
The YEATS domain of MLLT1 is a compact module of approximately 140 amino acids that

adopts an immunoglobulin-like beta-sandwich fold.[1] Its primary function is to act as a "reader"

of post-translational modifications on histone proteins, specifically recognizing acetylated and,

with even higher affinity, crotonylated lysine residues.[2][3] This interaction is mediated by a

shallow hydrophobic pocket on the surface of the YEATS domain, where the acyl-lysine side

chain is accommodated.[4][5] A key structural feature is a π-π-π stacking interaction between

the acyl group and aromatic residues within the binding pocket, which contributes to the

binding affinity and specificity.[4]
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The MLLT1 YEATS domain exhibits a preference for certain acylated lysine residues on the N-

terminal tail of histone H3. While it can bind to acetylated H3 at lysine 9 (H3K9ac), H3K18ac,

and H3K27ac, it shows a notably stronger affinity for crotonylated lysines.[2][6] This preferential

binding to crotonylated histones, a mark associated with active gene transcription, suggests a

specialized role for MLLT1 in regulating the expression of specific gene sets.[7]

Quantitative Analysis of MLLT1 YEATS Domain
Interactions
The binding affinity of the MLLT1 YEATS domain for various acylated histone peptides has

been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and

AlphaScreen. The dissociation constant (Kd) is a measure of binding affinity, with lower values

indicating stronger binding.
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Protein Domain
Ligand (Histone
Peptide)

Binding Affinity
(Kd) in μM

Experimental
Method

MLLT1 (ENL) YEATS H3K9ac 60
Isothermal Titration

Calorimetry (ITC)

MLLT1 (ENL) YEATS

(p.112_114PPV>L

mutant)

H3K9ac 107
Isothermal Titration

Calorimetry (ITC)

MLLT1 (ENL) YEATS Inhibitor (SGC-iMLLT) 0.129
Isothermal Titration

Calorimetry (ITC)

MLLT3 (AF9) YEATS H3K9ac 3.7
Isothermal Titration

Calorimetry (ITC)

MLLT3 (AF9) YEATS H3K18ac 11.0
Isothermal Titration

Calorimetry (ITC)

MLLT3 (AF9) YEATS H3K27ac 7.0
Isothermal Titration

Calorimetry (ITC)

MLLT3 (AF9) YEATS H3K14ac No Detectable Binding
Isothermal Titration

Calorimetry (ITC)

MLLT3 (AF9) YEATS Inhibitor (SGC-iMLLT) 0.077
Isothermal Titration

Calorimetry (ITC)

Role in Transcriptional Elongation and Chromatin
Remodeling
The MLLT1 protein is a key component of the Super Elongation Complex (SEC), a multi-protein

assembly that enhances the processivity of RNA Polymerase II (Pol II) and promotes

transcriptional elongation.[8][9] The YEATS domain of MLLT1 plays a crucial role in tethering

the SEC to chromatin at actively transcribed genes by binding to acetylated and crotonylated

histones.[2][10]

Furthermore, the MLLT1 YEATS domain is involved in a network of protein-protein interactions

that are critical for its function. It directly interacts with the PAF1 complex (PAF1c), another key

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4984678/
https://www.researchgate.net/figure/The-super-elongation-complex-SEC_fig5_221690686
https://pubmed.ncbi.nlm.nih.gov/21873227/
https://www.pnas.org/doi/10.1073/pnas.1107107108
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


regulator of transcriptional elongation.[2][10] This interaction is thought to be essential for the

recruitment and stabilization of the SEC at target gene promoters.

A critical function of MLLT1 is the recruitment of the histone methyltransferase DOT1L, which

catalyzes the methylation of histone H3 at lysine 79 (H3K79me).[11][12] H3K79 methylation is

a hallmark of active transcription. The interaction between MLLT1 and DOT1L is crucial for the

proper deposition of this mark at MLLT1 target genes, thereby linking histone acylation

"reading" by the YEATS domain to histone methylation "writing" by DOT1L.[13]
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MLLT1 YEATS domain signaling pathway.
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Involvement in Disease: Leukemia and Wilms'
Tumor
The critical role of the MLLT1 YEATS domain in transcriptional regulation makes it a key player

in the development of certain cancers.

Mixed-Lineage Leukemia (MLL): In a significant subset of acute leukemias, chromosomal

translocations fuse the MLL gene with various partner genes, including MLLT1 (creating the

MLL-ENL fusion protein).[14] The MLL-ENL fusion protein aberrantly recruits the

transcriptional elongation machinery, including the SEC and DOT1L, to MLL target genes,

such as the HOX genes.[11] This leads to their sustained overexpression, driving

leukemogenesis. While the YEATS domain is sometimes lost in the fusion protein, wild-type

MLLT1 and its YEATS domain are still often required for the proliferation of MLL-rearranged

leukemia cells, making it an attractive therapeutic target.[9][15]

Wilms' Tumor: Recurrent mutations in the MLLT1 YEATS domain have been identified in a

clinically distinct subset of Wilms' tumors, a pediatric kidney cancer.[6] These mutations can

alter the binding affinity of the YEATS domain for acetylated histones and lead to the

dysregulation of key developmental genes, including MYC and HOX genes.[6]

Experimental Protocols and Methodologies
Studying the MLLT1 YEATS domain requires a combination of biochemical, biophysical, and

cell-based assays. Below are overviews of key experimental protocols.

Recombinant Protein Expression and Purification
The MLLT1 YEATS domain is typically expressed in E. coli for in vitro studies.

Workflow for MLLT1 YEATS domain expression.

Key Considerations:

Vector Choice: A vector with an N- or C-terminal affinity tag (e.g., 6xHis-tag) facilitates

purification.
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Induction Conditions: Optimization of IPTG concentration, temperature, and induction time is

crucial to maximize the yield of soluble protein.

Lysis Buffer: The buffer should contain protease inhibitors to prevent degradation of the

target protein.

Purification: A multi-step purification strategy often yields protein of high purity suitable for

structural and biophysical studies.

Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding

interactions in solution, including the dissociation constant (Kd), enthalpy (ΔH), and

stoichiometry (n).

Methodology Overview:

Sample Preparation: The purified MLLT1 YEATS domain and the synthetic acylated histone

peptide are dialyzed extensively against the same buffer to minimize heats of dilution.

Titration: A solution of the histone peptide (in the syringe) is titrated into a solution of the

MLLT1 YEATS domain (in the sample cell) at a constant temperature.

Data Acquisition: The heat change associated with each injection is measured.

Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic

parameters.

Critical Factors:

Buffer Matching: Identical buffer composition for the protein and ligand is essential for

accurate measurements.

Concentration Determination: Precise concentration measurements of both protein and

ligand are critical for accurate stoichiometry determination.

Controls: Control experiments, such as titrating the ligand into buffer alone, are necessary to

account for heats of dilution.
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Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where MLLT1 is bound in cells.

Methodology Overview:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments,

typically by sonication or enzymatic digestion.

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for

MLLT1 to pull down MLLT1-bound chromatin fragments.

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the

associated DNA is purified.

Analysis: The purified DNA can be analyzed by qPCR to quantify enrichment at specific

genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide profiling.

Key Considerations:

Antibody Specificity: A highly specific and validated antibody is crucial for successful ChIP.

Chromatin Shearing: Optimal shearing to fragments of 200-500 bp is important for good

resolution.

Controls: Appropriate negative (e.g., IgG) and positive controls are essential for data

interpretation.

Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify that a small molecule inhibitor binds to its target protein in a

cellular environment.

Methodology Overview:

Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
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Heating: The treated cells are heated to a range of temperatures, causing proteins to

denature and aggregate.

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-

aggregated proteins) is separated from the aggregated fraction by centrifugation.

Detection: The amount of soluble MLLT1 at each temperature is quantified, typically by

Western blotting.

Principle: Binding of an inhibitor to MLLT1 stabilizes the protein, leading to a higher melting

temperature. This is observed as more soluble MLLT1 remaining at higher temperatures in the

inhibitor-treated cells compared to the control.

Therapeutic Targeting of the MLLT1 YEATS Domain
The critical role of the MLLT1 YEATS domain in driving oncogenic gene expression programs

has made it an attractive target for therapeutic intervention. Small molecule inhibitors that bind

to the acyl-lysine binding pocket of the YEATS domain and disrupt its interaction with histones

have been developed.[4][16] These inhibitors serve as valuable chemical probes to further

elucidate the biological functions of MLLT1 and as potential starting points for the development

of novel cancer therapies.[4] The development of such inhibitors, exemplified by SGC-iMLLT,

has demonstrated that targeting the reader function of the MLLT1 YEATS domain is a viable

strategy to inhibit the growth of MLL-rearranged leukemias.[12][16]
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Therapeutic Rationale

MLLT1 YEATS domain is a key
 driver of oncogenic transcription
 in leukemia and other cancers.

Its function depends on binding to
 acetylated/crotonylated histones.

The acyl-lysine binding pocket
 is a druggable target.

Develop small molecule inhibitors
 that block this interaction.

Inhibitors disrupt MLLT1's
 chromatin localization and function.

Suppression of oncogenic gene
 expression and inhibition of

 cancer cell growth.

Click to download full resolution via product page

Logic for targeting the MLLT1 YEATS domain.

Conclusion
The YEATS domain of MLLT1 is a multifaceted epigenetic reader that plays a central role in the

regulation of gene transcription. Its ability to recognize acylated histone marks provides a direct

link between the chromatin landscape and the transcriptional machinery. The critical

involvement of the MLLT1 YEATS domain in the pathogenesis of leukemia and other cancers

has established it as a high-priority target for drug discovery. A thorough understanding of its
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structure, function, and interactions, supported by robust quantitative data and well-defined

experimental approaches, is essential for the continued development of novel therapeutic

strategies that target this key epigenetic regulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. thesgc.org [thesgc.org]

2. Human Polymerase-Associated Factor complex (PAFc) connects the Super Elongation
Complex (SEC) to RNA polymerase II on chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

3. epicypher.com [epicypher.com]

4. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

5. biorxiv.org [biorxiv.org]

6. pubs.acs.org [pubs.acs.org]

7. researchgate.net [researchgate.net]

8. Super elongation complex contains a TFIIF-related subcomplex - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. pnas.org [pnas.org]

11. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia
treatment - PMC [pmc.ncbi.nlm.nih.gov]

12. Targeting Recruitment of Disruptor of Telomeric Silencing 1-like (DOT1L):
CHARACTERIZING THE INTERACTIONS BETWEEN DOT1L AND MIXED LINEAGE
LEUKEMIA (MLL) FUSION PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

13. AF9 YEATS Domain Links Histone Acetylation to DOT1L-Mediated H3K79 Methylation -
PMC [pmc.ncbi.nlm.nih.gov]

14. Degree of Recruitment of DOT1L to MLL-AF9 Defines Level of H3K79 Di- and Tri-
methylation on Target Genes and Transformation Potential - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10821026?utm_src=pdf-custom-synthesis
https://www.thesgc.org/sites/default/files/2024-05/MLLT1_TEP_datasheet_v2.pdf
https://pubmed.ncbi.nlm.nih.gov/21873227/
https://pubmed.ncbi.nlm.nih.gov/21873227/
https://www.epicypher.com/wp-content/uploads/2024/10/110_ENL_TR-FRET_TechNote.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348381/
https://www.biorxiv.org/content/10.1101/466284v1.full-text
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.researchgate.net/figure/The-YEATS-domains-of-ENL-and-AF9-are-not-required-for-SEC-formation-but-essential-for_fig2_51601263
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4984678/
https://www.researchgate.net/figure/The-super-elongation-complex-SEC_fig5_221690686
https://www.pnas.org/doi/10.1073/pnas.1107107108
https://pmc.ncbi.nlm.nih.gov/articles/PMC7188393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7188393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3798529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3798529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3798529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4344132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4344132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4426023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4426023/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. epicypher.com [epicypher.com]

16. Structure and inhibitor binding characterization of oncogenic MLLT1 mutants | bioRxiv
[biorxiv.org]

To cite this document: BenchChem. [The YEATS Domain of MLLT1: A Critical Reader in
Transcriptional Regulation and Disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821026#understanding-the-role-of-yeats-domain-
in-mllt1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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